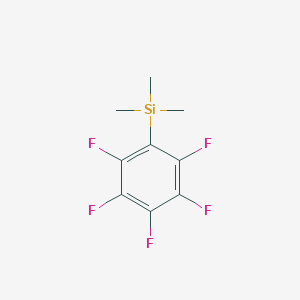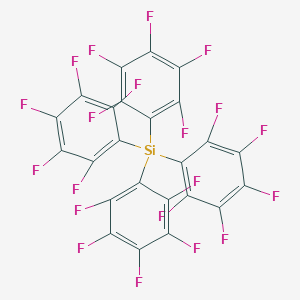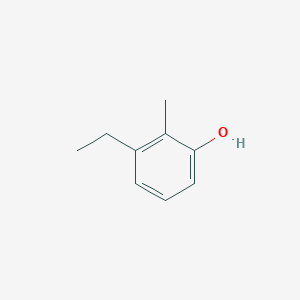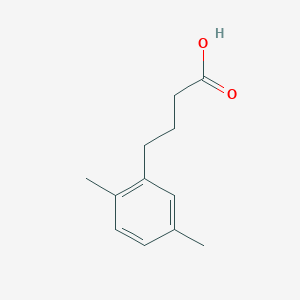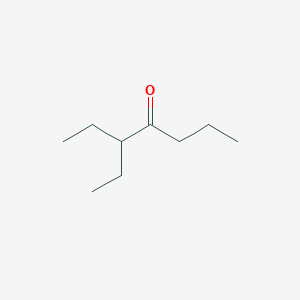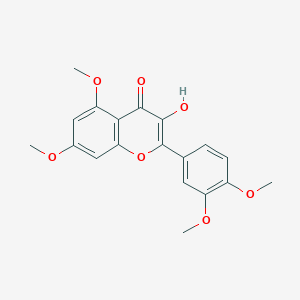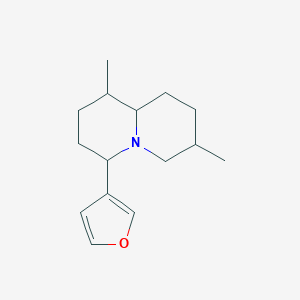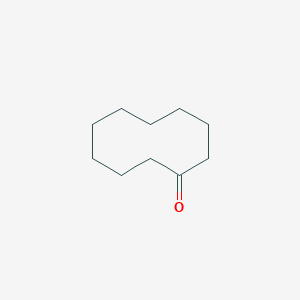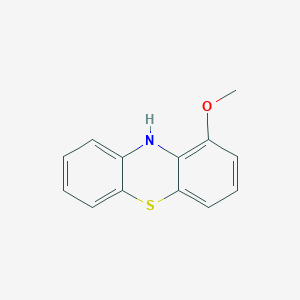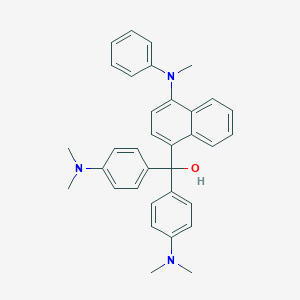
alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol, commonly known as DCMU, is a synthetic compound that is widely used in scientific research for its various applications. DCMU is a potent inhibitor of photosynthesis and is used to study the mechanism of photosynthesis in plants and algae.
Applications De Recherche Scientifique
DCMU is widely used in scientific research for its various applications. It is a potent inhibitor of photosynthesis and is used to study the mechanism of photosynthesis in plants and algae. DCMU is also used in the study of the electron transport chain in photosynthesis, as it blocks the electron flow between photosystem II and photosystem I. DCMU is also used to study the effect of photosynthesis on the growth and development of plants.
Mécanisme D'action
DCMU inhibits photosynthesis by blocking the electron flow between photosystem II and photosystem I. It binds to the QB site of the D1 protein in photosystem II, preventing the transfer of electrons from QA to QB. This results in the inhibition of the electron transport chain and the production of ATP and NADPH.
Effets Biochimiques Et Physiologiques
DCMU has various biochemical and physiological effects in plants and algae. It inhibits the production of ATP and NADPH, which are essential for the growth and development of plants. DCMU also inhibits the synthesis of chlorophyll and other pigments, resulting in the bleaching of leaves. DCMU also affects the structure and function of thylakoid membranes in chloroplasts, leading to the disruption of photosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
DCMU has several advantages for lab experiments. It is a potent inhibitor of photosynthesis and is widely used to study the mechanism of photosynthesis in plants and algae. DCMU is also relatively easy to synthesize and is readily available. However, DCMU has several limitations for lab experiments. It is toxic to plants and algae at high concentrations, which can affect the results of experiments. DCMU is also relatively expensive compared to other inhibitors of photosynthesis.
Orientations Futures
There are several future directions for the study of DCMU. One area of research is the development of new inhibitors of photosynthesis that are less toxic to plants and algae. Another area of research is the study of the effect of DCMU on the growth and development of plants and algae. Finally, the use of DCMU in the study of the electron transport chain in photosynthesis could lead to the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
DCMU is synthesized by the reaction of 4-(dimethylamino)phenylmagnesium bromide with 1-methyl-2-naphthol in the presence of copper(I) iodide. The resulting compound is then reacted with 4-nitrobenzyl chloride to give DCMU.
Propriétés
Numéro CAS |
1325-85-5 |
|---|---|
Nom du produit |
alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol |
Formule moléculaire |
C34H35N3O |
Poids moléculaire |
501.7 g/mol |
Nom IUPAC |
bis[4-(dimethylamino)phenyl]-[4-(N-methylanilino)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C34H35N3O/c1-35(2)27-19-15-25(16-20-27)34(38,26-17-21-28(22-18-26)36(3)4)32-23-24-33(31-14-10-9-13-30(31)32)37(5)29-11-7-6-8-12-29/h6-24,38H,1-5H3 |
Clé InChI |
SOCBTLQQCNFNIE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C4=CC=CC=C43)N(C)C5=CC=CC=C5)O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C4=CC=CC=C43)N(C)C5=CC=CC=C5)O |
Autres numéros CAS |
1325-85-5 |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
